molecular formula C20H16N4O2 B2755199 1-(p-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one CAS No. 1112339-08-8

1-(p-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

Cat. No. B2755199
CAS RN: 1112339-08-8
M. Wt: 344.374
InChI Key: WJJKPOFBMLWRCI-UHFFFAOYSA-N
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Description

1-(p-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains pyridazine and oxadiazole moieties in its structure. The compound has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has shown that derivatives of pyridazinones and oxadiazoles exhibit significant antimicrobial and antifungal properties. For instance, a study detailed the synthesis of heterocycles bearing a 3-indolyl moiety from furanone derivatives, demonstrating antimicrobial activity against various bacteria and fungi (Abou-Elmagd et al., 2015). Similarly, pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines derived from pyridazinone were synthesized and showed antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (El-Mariah et al., 2006).

Antifeedant and Insect Growth Regulatory Activities

Compounds containing the oxadiazolyl pyridazinone moiety were synthesized and evaluated for their insect antifeedant activities. These compounds, particularly against the Asiatic corn borer, exhibited significant levels of activity, suggesting their potential as insect growth regulators (Cao et al., 2003). This area of research opens up possibilities for developing new environmentally friendly pesticides.

Fungicidal Activities

Pyridazinone-substituted oxadiazoles and thiadiazoles have been synthesized and tested for their fungicidal activity against wheat leaf rust. The study provided insights into the structure-activity relationship of these compounds, demonstrating their potential in the development of new fungicides (Zou et al., 2002).

Antitumor Activities

Research exploring the antitumor activities of pyrazolyl-substituted furanone derivatives, which could be structurally related to 1-(p-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one, found that some synthesized compounds showed high activities against various carcinoma cell lines, underscoring the therapeutic potential of this class of compounds (Abou-Elmagd et al., 2016).

Anti-HIV Activities

A series of imidazo[1,5-b]pyridazines, which share a structural similarity with the core of the discussed compound, were synthesized and evaluated for their inhibitory activity against HIV-1 reverse transcriptase. The study highlights the potential for developing new antiretroviral drugs based on this scaffold (Livermore et al., 1993).

properties

IUPAC Name

1-(4-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-13-6-8-16(9-7-13)24-11-10-17(25)18(22-24)20-21-19(23-26-20)15-5-3-4-14(2)12-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJKPOFBMLWRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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